Methyl 6-oxoocta-2,4,7-trienoate
Description
Methyl 6-oxoocta-2,4,7-trienoate is a methyl ester derived from (2E,4Z)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid. Its molecular formula is C₈H₈O₄, and its structure features conjugated double bonds at positions 2,4,7 and a ketone group at position 6, giving it unique reactivity and physicochemical properties. Key identifiers include:
- SMILES:
C=CC(=O)/C=C\C=C(/C(=O)O)\O - InChIKey:
BJIODCHLKBGSCT-QVXLNCAUSA-N - Collision Cross-Section (CCS): Ranges from 132.6 Ų (as [M-H]⁻) to 144.5 Ų (as [M+Na]⁺), indicating a moderately compact molecular geometry .
The compound is implicated in biodegradation pathways, particularly in the microbial degradation of styrene via the tod operon, where it acts as an intermediate .
Properties
CAS No. |
113811-32-8 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl 6-oxoocta-2,4,7-trienoate |
InChI |
InChI=1S/C9H10O3/c1-3-8(10)6-4-5-7-9(11)12-2/h3-7H,1H2,2H3 |
InChI Key |
NTIVYSNDDZJQFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=CC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-oxoocta-2,4,7-trienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of methyl acetoacetate with a suitable aldehyde, followed by a series of dehydration and oxidation steps to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxoocta-2,4,7-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group or double bonds are targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-oxoocta-2,4,7-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 6-oxoocta-2,4,7-trienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence various biochemical processes. Its keto group can also form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl Esters





Key Observations :
- This compound’s conjugated dienone system distinguishes it from saturated (e.g., methyl palmitate) and aromatic (e.g., methyl salicylate) esters.
- Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), it lacks a fused cyclic backbone, making it more reactive toward electrophilic additions .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- The CCS values of this compound suggest a balance between molecular size and polarity, enabling interactions in both aqueous and organic phases .
- Its moderate volatility contrasts with highly volatile methyl salicylate, a VOC used in fragrances .
Reactivity and Functional Roles
- Conjugated Dienone Reactivity: The α,β-unsaturated ketone moiety in this compound facilitates nucleophilic additions and cycloadditions, unlike saturated esters such as methyl palmitate .
- Biological Role : Acts as a metabolic intermediate in Pseudomonas species for styrene degradation via the todE gene, a niche application compared to pharmacological uses of 8-O-acetylshanzhiside methyl ester .
- Comparison with Diterpene Esters: While sandaracopimaric acid methyl ester () is stable in plant resins due to its rigid cyclic structure, this compound’s linear conjugated system makes it more reactive but less thermally stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





